Lipophilicity Differentiation: XLogP3-AA Comparison Against the 4-Chlorobenzyl Analog
The target compound exhibits a computed XLogP3-AA of 1.9, which places it in the optimal range for oral bioavailability according to Lipinski's Rule of Five guidelines [1]. In contrast, the closely related 4-chlorobenzyl analog N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034271-72-0) carries a chlorine atom that increases lipophilicity. For context, nicotinamide itself (the unsubstituted core) has an XLogP3 of approximately -0.4 [2]. The target compound's intermediate lipophilicity (1.9) strikes a balance between the high polarity of the unsubstituted core and the elevated logP expected for halogenated analogs, potentially offering more favorable solubility-permeability trade-offs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 (computed) |
| Comparator Or Baseline | Nicotinamide (unsubstituted core): -0.4; 4-Chlorobenzyl analog (CAS 2034271-72-0): estimated >2.5 based on halogen substitution effect |
| Quantified Difference | Target is ~2.3 log units more lipophilic than nicotinamide core; less lipophilic than chlorinated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, aqueous solubility, and metabolic clearance; the target compound's intermediate XLogP3-AA of 1.9 positions it within a favorable window that differs meaningfully from both the hydrophilic core and more lipophilic halogenated analogs, guiding formulation and assay design choices.
- [1] PubChem Compound Summary, CID 92083361. Computed XLogP3-AA property. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] PubChem Compound Summary, CID 936 (Nicotinamide). Computed XLogP3 property. National Center for Biotechnology Information. View Source
